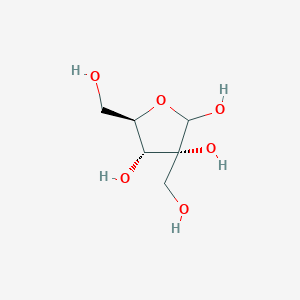
(3R,4R,5R)-3,5-bis(hydroxymethyl)tetrahydrofuran-2,3,4-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R,5R)-3,5-bis(hydroxymethyl)tetrahydrofuran-2,3,4-triol is a chemical compound with the molecular formula C5H10O5 It is a tetrahydrofuran derivative with three hydroxyl groups and two hydroxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R,5R)-3,5-bis(hydroxymethyl)tetrahydrofuran-2,3,4-triol typically involves the reduction of corresponding furan derivatives. One common method includes the catalytic hydrogenation of furan derivatives in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under mild conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced catalytic systems and process intensification techniques can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
(3R,4R,5R)-3,5-bis(hydroxymethyl)tetrahydrofuran-2,3,4-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives with different substitution patterns.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can produce various tetrahydrofuran derivatives.
Scientific Research Applications
(3R,4R,5R)-3,5-bis(hydroxymethyl)tetrahydrofuran-2,3,4-triol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (3R,4R,5R)-3,5-bis(hydroxymethyl)tetrahydrofuran-2,3,4-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and hydroxymethyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3R,4S,5R)-5-(hydroxymethyl)tetrahydrofuran-2,3,4-triol: A similar compound with a different stereochemistry.
2-hydroxymethyl tetrahydrofuran: Another tetrahydrofuran derivative with a hydroxymethyl group.
Uniqueness
(3R,4R,5R)-3,5-bis(hydroxymethyl)tetrahydrofuran-2,3,4-triol is unique due to its specific stereochemistry and the presence of multiple hydroxyl and hydroxymethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(3R,4R,5R)-3,5-bis(hydroxymethyl)oxolane-2,3,4-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3-4(9)6(11,2-8)5(10)12-3/h3-5,7-11H,1-2H2/t3-,4-,5?,6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWKIYSNDOXBOU-DUVQVXGLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)O)(CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@](C(O1)O)(CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 2-fluoro-4-[3-hydroxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate](/img/structure/B7957107.png)
![(E)-N-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene}hydroxylamine](/img/structure/B7957118.png)
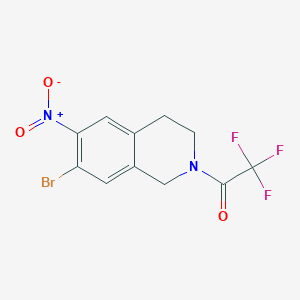
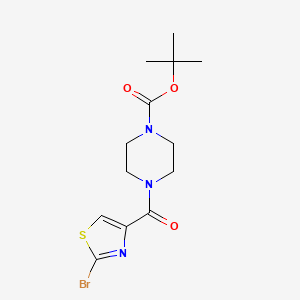
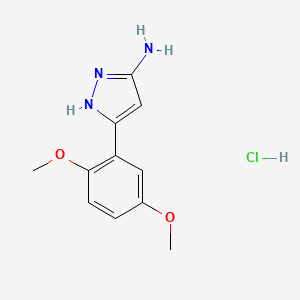
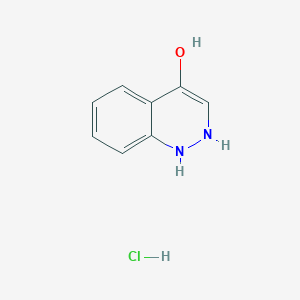
![(2S)-2-[[(2S)-2-azaniumyl-5-(diaminomethylideneazaniumyl)pentanoyl]amino]butanedioate](/img/structure/B7957154.png)
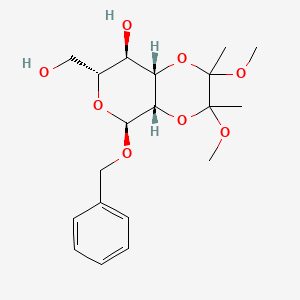
![(2S)-2-[[(2S)-2-[(2-azaniumylacetyl)amino]propanoyl]amino]-3-phenylpropanoate](/img/structure/B7957164.png)
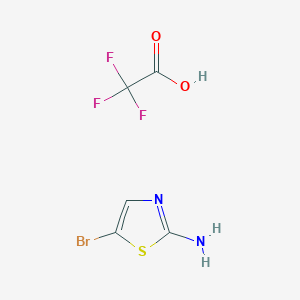
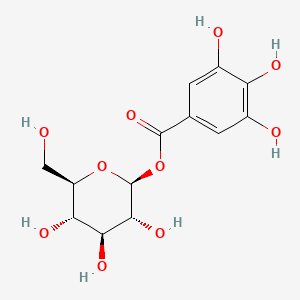
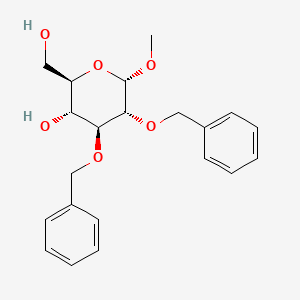
![(1S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester](/img/structure/B7957203.png)
![3-[(dimethylamino)methyl]-4-methoxybenzaldehyde hydrochloride hydrate](/img/structure/B7957206.png)
